molecular formula C18H22NOPS B8809543 2-(diphenylphosphorothioyl)-N,N-diethylacetamide CAS No. 138200-01-8

2-(diphenylphosphorothioyl)-N,N-diethylacetamide

Cat. No.: B8809543
CAS No.: 138200-01-8
M. Wt: 331.4 g/mol
InChI Key: ZSEKMLMMPIPAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(diphenylphosphorothioyl)-N,N-diethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphinothioyl group attached to an acetamide backbone, with diethyl groups enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphorothioyl)-N,N-diethylacetamide typically involves the reaction of diphenylphosphinothioyl chloride with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylphosphorothioyl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The phosphinothioyl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions result in the formation of various derivatives depending on the nucleophile involved.

Scientific Research Applications

2-(diphenylphosphorothioyl)-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which 2-(diphenylphosphorothioyl)-N,N-diethylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Similar in structure but lacks the phosphinothioyl group.

    Diphenylphosphinothioyl chloride: A precursor in the synthesis of the compound.

    N,N-Diethylacetamide: Another precursor used in the synthesis.

Uniqueness

2-(diphenylphosphorothioyl)-N,N-diethylacetamide is unique due to the presence of both the phosphinothioyl and diethyl groups, which confer distinct chemical reactivity and stability. This combination of functional groups makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

138200-01-8

Molecular Formula

C18H22NOPS

Molecular Weight

331.4 g/mol

IUPAC Name

2-diphenylphosphinothioyl-N,N-diethylacetamide

InChI

InChI=1S/C18H22NOPS/c1-3-19(4-2)18(20)15-21(22,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

ZSEKMLMMPIPAFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of diphenylphosphine sulfide (4.365 g, 0.02 mol) and N,N-diethylchloroacetamide (4.189 g, 0.028 mol) in methylene chloride (80 ml) was cooled to 8–10° C. in an ice-water bath. Small pieces of solid potassium hydroxide (3.927 g, 0.07 mol) were added while stirring under nitrogen atmosphere. After 30 minutes, water (25 ml) was added and the organic layer was separated, washed with more water (25 ml) and dried over sodium sulfate. The solvent was removed under reduced pressure using a rotary evaporator and the oily residue was crystallized from ethyl acetate-hexane mixture to give 3.5 g (53%) of large cubes. mp: 108–110° C.
Quantity
4.365 g
Type
reactant
Reaction Step One
Quantity
4.189 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.927 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.